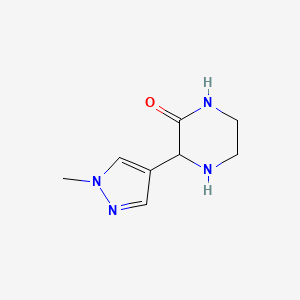

3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one

Description

Propriétés

IUPAC Name |

3-(1-methylpyrazol-4-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-12-5-6(4-11-12)7-8(13)10-3-2-9-7/h4-5,7,9H,2-3H2,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWBVCUIWAYWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2C(=O)NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248191-79-8 | |

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step-by-step Process:

| Step | Reagents & Conditions | Description |

|---|---|---|

| a. Preparation of Pyrazole Intermediate | 1-methyl-1H-pyrazole, halogenated acyl derivatives, or nitrile precursors | Synthesis of 1-methyl-1H-pyrazole typically involves cyclization of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by methylation. |

| b. Nucleophilic Substitution on Piperazine | Piperazine, halogenated acyl derivatives, base (e.g., potassium carbonate), solvent (e.g., DMF or ethanol) | The pyrazole derivative is functionalized with a suitable leaving group (e.g., halogen) to enable subsequent nucleophilic attack by piperazine. |

| c. Cyclization to Form Piperazin-2-one | Heating under reflux, with catalysts such as acid or base | The key cyclization involves intramolecular nucleophilic attack, leading to the formation of the piperazin-2-one ring fused with the pyrazole. |

- Temperature: 80–120°C

- Solvent: Dichloromethane, methanol, or ethanol

- Catalysts: Acidic or basic catalysts depending on the specific pathway

- Typical yields range from 65% to 85%, depending on precursor purity and reaction optimization.

Alternative Route via Multi-step Synthesis from Nitroaromatic Precursors

Overview:

A more intricate method involves multi-step synthesis starting from aromatic compounds such as 2,4-dinitroaniline, progressing through substitution, reduction, cyclization, and functionalization steps.

Detailed Procedure:

| Step | Reagents & Conditions | Description |

|---|---|---|

| a. Substitution Reaction | 2,4-dinitroaniline, 4-bromo-3-oxo-butyric acid, reflux in water | Formation of intermediate 4-[ (2,4-dinitro)phenyl ]amino-3-oxo-butyric acid via nucleophilic substitution. |

| b. Reduction & Cyclization | Sodium hydrosulfite, reflux | Reduction of nitro groups and cyclization to form quinoxaline intermediates. |

| c. Oxidation | Phosphorus oxychloride, sodium perchlorate, in DMF | Oxidation to generate malonaldehyde derivatives. |

| d. Condensation with Hydrazine Derivatives | N-methyl hydrazine, controlled temperature | Formation of the pyrazole ring fused to the piperazine core, yielding the target compound. |

- Utilizes readily available, inexpensive raw materials

- Suitable for large-scale industrial synthesis

- Environmentally friendly with proper waste management

- Reflux temperatures around 100–110°C

- Reaction times: 4–6 hours per step

- Purification via crystallization or chromatography

Modern Approaches Using Flow Chemistry and Catalytic Methods

Recent advances suggest employing continuous flow reactors and catalytic systems to enhance yield and reduce reaction time. These methods include:

- Flow synthesis of heterocycles: Precise control over temperature and reaction time improves selectivity.

- Catalytic cyclization: Use of transition metal catalysts (e.g., Pd, Cu) to facilitate cyclization under milder conditions.

- Increased safety

- Scalability

- Reduced waste and reaction time

Data Table Summarizing Key Parameters

| Method | Raw Materials | Reaction Type | Typical Yield | Reaction Conditions | Advantages |

|---|---|---|---|---|---|

| Conventional Cyclization | Pyrazole derivatives + Piperazine | Nucleophilic substitution & cyclization | 65–85% | 80–120°C, reflux, organic solvents | Well-established, scalable |

| Multi-step Aromatic Route | 2,4-Dinitroaniline, bromo-oxo acids | Substitution, reduction, oxidation, condensation | 50–75% | 100°C, reflux, DMF solvent | Cost-effective, industrial scale |

| Flow Catalytic Method | Various precursors | Catalytic cyclization | >85% | Milder conditions, continuous flow | Fast, scalable, eco-friendly |

Research Findings and Notes

- Efficiency & Scalability: Patents and research articles highlight that the multi-step aromatic precursor route is particularly suitable for large-scale production due to the availability of raw materials and process simplicity.

- Environmental Impact: Use of green solvents and catalytic processes reduces hazardous waste.

- Reaction Optimization: Parameters such as temperature, catalyst concentration, and solvent choice significantly influence yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium

Activité Biologique

3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring and a pyrazole moiety, with the molecular formula C₁₀H₁₃N₃O and a molecular weight of approximately 193.23 g/mol. The structural characteristics contribute to its biological activity profile, particularly in modulating neurotransmitter systems.

Biological Activities

1. Anti-Anxiety and Antidepressant Properties

Research indicates that compounds similar to this compound exhibit interactions with serotonin receptors, particularly the 5-HT receptor subtypes. These interactions are crucial for regulating mood and anxiety levels, suggesting potential therapeutic applications in treating anxiety disorders and depression .

2. Anti-inflammatory Effects

Pyrazole-containing compounds have been investigated for their anti-inflammatory properties. Similar derivatives have shown significant anti-inflammatory activity, making it plausible that this compound could also possess such effects. For example, compounds with structural similarities demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3. Enzyme Inhibition

The compound may serve as a lead for developing inhibitors targeting specific enzymes involved in disease processes. For instance, studies have shown that piperazine derivatives can inhibit various enzymes relevant to inflammatory pathways, which could extend to this compound .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Case Study 1: Serotonin Receptor Interaction

A study examined the binding affinity of various piperazine derivatives at serotonin receptors, highlighting that modifications to the pyrazole group significantly affected receptor affinity and selectivity. The findings suggest that optimizing these interactions could enhance the therapeutic efficacy of this compound for treating mood disorders .

Case Study 2: Anti-inflammatory Activity

In a series of experiments evaluating anti-inflammatory effects, derivatives similar to this compound were tested for their ability to inhibit COX enzymes. Some compounds exhibited superior activity compared to standard treatments, indicating that structural modifications could yield potent anti-inflammatory agents .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one exhibits several biological activities:

-

Neuropharmacological Effects :

- Compounds with similar structures have shown potential as anti-anxiety agents and antidepressants through their interactions with serotonin receptors (5-HT receptors) . This suggests that this compound may modulate serotonergic systems, which are crucial in mood regulation.

-

Anti-inflammatory and Analgesic Properties :

- Pyrazole-containing compounds have been studied for their anti-inflammatory effects, indicating that this compound may also possess similar therapeutic potential in treating inflammatory conditions .

-

Enzyme Inhibition :

- The unique structure of this compound makes it a candidate for developing inhibitors targeting specific enzymes or receptors involved in various disease processes .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Alkylation and Acylation Reactions : These reactions are typical for piperazine derivatives and can yield various products depending on the substituents used.

- Condensation Reactions : These reactions can facilitate the formation of the compound from simpler precursors.

Recent literature emphasizes the adaptability of synthetic strategies to create novel derivatives, enhancing the compound's pharmacological profile .

Case Studies

Several studies have explored the applications of this compound, highlighting its potential in drug discovery:

Study 1: Neuropharmacological Evaluation

A study evaluated the compound's effects on anxiety-like behavior in animal models. Results indicated that it significantly reduced anxiety levels, correlating with increased serotonin receptor activity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar pyrazole derivatives. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential application for treating inflammatory diseases .

Comparative Analysis of Related Compounds

The following table summarizes compounds structurally related to this compound and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(1-phenyl-1H-pyrazol-4-yl)piperazin-2-one | Phenyl group instead of methyl | Potentially enhanced lipophilicity |

| 3-(1-benzyl-1H-pyrazol-4-yl)piperazin-2-one | Benzyl substituent | Increased steric hindrance affecting binding |

| 4-(1-methylpyrazol-4-yl)morpholine | Morpholine ring | Different ring structure affects pharmacokinetics |

| 6-(1-methylpyrazol-4-yl)-pyridazine | Pyridazine instead of piperazine | Altered electronic properties |

This comparative analysis highlights how modifications to the core structure can influence biological activity and pharmacological profiles.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, highlighting differences in substituents, molecular weight, and applications:

Key Differences and Research Findings

Complexity and Pharmacological Potential: The parent compound (C₈H₁₂N₄O) is simpler and serves as a foundational scaffold. In contrast, analogues like the quinoline- and imidazole-containing derivatives exhibit higher molecular weights and complexity, enabling interactions with biological targets (e.g., kinases, oxidoreductases) . The trifluoromethoxy group in the C₂₆H₂₈F₄N₄O₂ derivative enhances metabolic stability and lipophilicity, critical for drug candidates .

Synthetic Accessibility :

- The parent compound is synthesized via straightforward routes (e.g., cyclization or substitution reactions), while analogues like C₂₀H₂₁ClN₁₀ require multi-step protocols involving condensation (e.g., Na₂S₂O₄-mediated reactions) .

Solubility and Formulation :

- The dihydrochloride salt form of the parent compound (C₈H₁₄Cl₂N₄O ) improves aqueous solubility, making it preferable for biological testing .

Biological Activity :

- Pyrimidine- and oxadiazole-containing analogues (e.g., C₁₆H₂₀N₈O₂ ) demonstrate targeted activity as CFTR potentiators, highlighting the role of heterocyclic substituents in modulating ion channels .

Q & A

Basic: What are the common synthetic routes for preparing 3-(1-methyl-1H-pyrazol-4-yl)piperazin-2-one, and how are protecting groups utilized?

The synthesis typically involves cyclization and deprotection steps. For example, analogous compounds are synthesized by reacting an N-protected piperazine derivative (e.g., tert-butyl carbamate) with hydrazine derivatives under reflux in polar aprotic solvents like DMF or DMSO. Cyclization is often catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃). Protecting groups such as tert-butoxycarbonyl (Boc) are used to prevent side reactions at the piperazine nitrogen, followed by deprotection with TFA or HCl .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELXL for refinement and ORTEP-III for visualization) to resolve stereochemistry and crystal packing .

Advanced: How can computational methods like DFT enhance the understanding of this compound’s electronic properties?

Density functional theory (DFT) calculations can model electronic transitions, frontier molecular orbitals (HOMO/LUMO), and charge distribution. For example, DFT studies on pyrazole derivatives reveal intramolecular hydrogen bonding and π-π stacking interactions, which correlate with crystallographic data. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311++G**) optimized for accuracy .

Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?

Discrepancies in bond lengths or angles may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinned data. For disorder, apply PART and SUMP constraints. Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to confirm atom assignments .

Advanced: How do substituents on the pyrazole ring influence the compound’s pharmacological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., Cl) at the pyrazole 3-position enhance binding to targets like kinases or GPCRs. Methyl groups at the 1-position improve metabolic stability by reducing CYP450 oxidation. Modifications are validated via in vitro assays (e.g., enzyme inhibition) and molecular docking .

Basic: What solvents and catalysts optimize the yield of this compound during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Acid catalysts (HCl, H₂SO₄) promote cyclization, while Pd/C or Raney Ni facilitate hydrogenation steps. Microwave-assisted synthesis reduces reaction time (e.g., 30 min at 120°C vs. 12 hours conventionally) .

Advanced: How is single-crystal X-ray diffraction applied to confirm stereochemical assignments?

Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines the structure, with R-factor thresholds < 0.05 for high confidence. ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement parameters .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Impurities include unreacted hydrazine derivatives or deprotection byproducts (e.g., tert-butyl chloride). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is standard. LC-MS monitors purity (>95%) .

Advanced: How can SAR studies guide the design of analogs with improved pharmacokinetics?

Systematic variation of substituents on the piperazine ring (e.g., alkylation, acylation) impacts logP and solubility. For instance, hydrophilic groups (e.g., hydroxyethyl) enhance aqueous solubility, while lipophilic groups (e.g., benzyl) improve membrane permeability. In vivo pharmacokinetic studies (e.g., rat plasma half-life) validate modifications .

Advanced: What role does this compound play in targeting viral proteases, such as SARS-CoV-2 PLpro?

Derivatives with pyrazole-piperazine scaffolds inhibit viral proteases by binding to the catalytic cysteine residue. Docking studies (e.g., AutoDock Vina) predict binding affinities (ΔG < -8 kcal/mol). In vitro assays measure IC₅₀ values using fluorescence-based substrate cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.